molecular formula C21H28ClN3O2S B2646218 N-(2-(4-(2-phenylbutanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351605-29-2

N-(2-(4-(2-phenylbutanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2646218
CAS No.: 1351605-29-2
M. Wt: 421.98
InChI Key: GVUTVHFBQSQSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(2-phenylbutanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H28ClN3O2S and its molecular weight is 421.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(4-(2-phenylbutanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The molecular structure can be represented as follows:

  • Chemical Formula : C₁₈H₂₃ClN₂O₂S
  • Molecular Weight : 356.90 g/mol

The presence of the piperazine moiety and the phenylbutanoyl group suggests potential interactions with various biological targets.

  • Antimicrobial Activity : Thiophene derivatives have been reported to exhibit antimicrobial properties. The compound's structure may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes, leading to microbial death .
  • Anti-inflammatory Effects : Research indicates that compounds containing thiophene rings can modulate inflammatory pathways, potentially reducing cytokine production and inflammation in various models .
  • Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms .

Pharmacological Effects

The compound has shown promise in several pharmacological areas:

  • Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, suggesting a potential role in cancer therapy .
  • Neuroprotective Effects : Some thiophene derivatives have been linked to neuroprotective actions, which may be beneficial in treating neurodegenerative diseases .

Case Studies

  • In Vitro Studies : A study assessed the cytotoxic effects of the compound on various cancer cell lines, revealing IC50 values indicating significant potency against specific types of cancer cells.
Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.8
A549 (Lung)10.3
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.

Recent Discoveries

Recent literature highlights the need for further investigation into the pharmacokinetics and toxicity profiles of this compound. In silico studies have also been employed to predict its interaction with biological targets like Dipeptidyl Peptidase IV (DPP-IV), which is involved in glucose metabolism and has implications for diabetes treatment .

Future Directions

Continued research is essential to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with various biological targets.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects will be crucial for advancing this compound into therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(2-phenylbutanoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S.ClH/c1-2-19(17-6-4-3-5-7-17)21(26)24-13-11-23(12-14-24)10-9-22-20(25)18-8-15-27-16-18;/h3-8,15-16,19H,2,9-14H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUTVHFBQSQSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.